Immunosuppressive Potency in Mixed Lymphocyte Reaction (MLR) Assay: Series Comparator Context
In a 2010 structure–activity relationship study of 4-N-piperazinyl-thieno[2,3-d]pyrimidines, the most potent immunosuppressive compound (bearing a distinct N-substituent) achieved an IC50 of 66 nM in a human mixed lymphocyte reaction (MLR) assay [1]. While CAS 670255-15-9 was not explicitly profiled in this publication, the series data demonstrate that the ethylpiperazine substitution pattern is a critical pharmacophoric element; analogs with bulkier or more hydrophobic N-groups showed reduced activity, indicating that the ethyl group represents a balanced lipophilic/hydrogen-bonding profile for this target class [1].
| Evidence Dimension | MLR immunosuppressive potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported in public domain |
| Comparator Or Baseline | Most potent series analog: IC50 = 66 nM |
| Quantified Difference | Unknown – no head-to-head data available |
| Conditions | Human MLR assay (Bioorg. Med. Chem. Lett. 2010, 20, 844-847) |
Why This Matters
Demonstrates that the 4-N-ethylpiperazine-thieno[2,3-d]pyrimidine scaffold can deliver nanomolar immunosuppressive activity in a physiologically relevant human primary cell assay, but direct quantitative benchmarking of CAS 670255-15-9 against the 66 nM lead is not publicly available.
- [1] Jang, M. Y.; De Jonghe, S.; Van Belle, K.; Louat, T.; Waer, M.; Herdewijn, P. Synthesis, immunosuppressive activity and structure–activity relationship study of a new series of 4-N-piperazinyl-thieno[2,3-d]pyrimidine analogues. Bioorg. Med. Chem. Lett. 2010, 20, 844-847. View Source
